Methyl [(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate
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Overview
Description
Methyl [(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen-containing functional groups or to reduce double bonds.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl [(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl [(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate involves its interaction with specific molecular targets. These interactions can inhibit enzyme activity or modulate signaling pathways, leading to the desired biological effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-thiol
- 7-methyl-5-phenylpyrazolo[1,5-a]pyrimidin-2-ol
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Uniqueness
Methyl [(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetate is unique due to its specific structural features, which allow for diverse chemical modifications and biological activities. Its sulfanyl group provides additional reactivity compared to similar compounds, making it a valuable scaffold for drug discovery and material science .
Properties
Molecular Formula |
C16H15N3O2S |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetate |
InChI |
InChI=1S/C16H15N3O2S/c1-11-8-14(22-10-15(20)21-2)19-16(18-11)13(9-17-19)12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 |
InChI Key |
IYINHFSITQMUFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)SCC(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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